2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile
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Overview
Description
2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile is a complex organic compound with a molecular formula of C14H12N4O3S. This compound belongs to the quinazoline class of compounds, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-c]quinazoline Core: : This can be achieved by cyclization reactions involving o-aminophenol derivatives and carboxylic acids or their derivatives.
Introduction of Methoxy Groups: : Methylation reactions are used to introduce methoxy groups at the 8 and 9 positions of the core structure.
Sulfanyl Group Addition: : The sulfanyl group is introduced through a nucleophilic substitution reaction involving a suitable thiolating agent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: : Reduction reactions can reduce the nitro group to an amine.
Substitution: : Nucleophilic substitution reactions can replace the sulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfones and sulfoxides.
Reduction: : Amines.
Substitution: : Amides, esters, and ethers.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It has potential as a lead compound for drug development, particularly in targeting diseases related to the central nervous system.
Industry: : It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of methoxy groups and the sulfanyl group Similar compounds include other quinazoline derivatives, which may lack these specific substituents or have different functional groups
List of Similar Compounds
Quinazoline
Imidazo[1,2-c]quinazoline derivatives
Other sulfanyl-containing heterocycles
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-20-10-5-8-9(6-11(10)21-2)16-14(22-4-3-15)18-7-12(19)17-13(8)18/h5-6H,4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDYXNMPXNTMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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